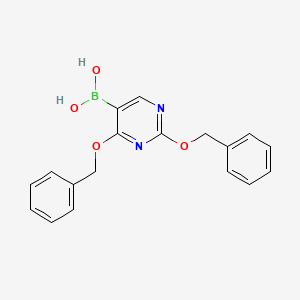

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is a chemical compound with the molecular formula C18H17BN2O4 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid consists of a pyrimidine ring with boronic acid and benzyloxy groups attached . The molecular weight of this compound is 336.15 .Chemical Reactions Analysis

Boronic acids, such as 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is utilized as a building block for the synthesis of various pharmaceutical compounds. Its boronic acid moiety is particularly valuable in the development of protease inhibitors, which are crucial in treating diseases like HIV. Additionally, it serves as a precursor for potential cancer therapeutics targeting enzymes like PDK1 and protein kinase CK2 .

Material Science

Within material science, this compound finds its application in the creation of new materials with specific molecular architectures. The boronic acid group can form reversible covalent bonds with diols, enabling dynamic polymer networks that can self-heal or respond to stimuli .

Biochemistry

In biochemistry research, 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is used in the study of protein interactions and enzyme kinetics. Its ability to bind to saccharides makes it a useful tool for investigating glycoproteins and enzymes that process sugars .

Agriculture

The compound’s role in agriculture is still emerging, but its potential lies in the development of new agrochemicals. Its boronic acid component could be key in designing novel herbicides or pesticides that target specific biochemical pathways in pests .

Environmental Science

Environmental scientists may employ 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid in the detection and quantification of environmental pollutants. Its selective binding properties make it suitable for creating sensors that can detect specific organic molecules in water or soil samples .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in chromatography and mass spectrometry for the separation and identification of complex mixtures. Its unique structure allows for the selective retention of certain analytes, improving the accuracy of analytical results .

Pharmacology

Pharmacologically, 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is explored for its potential in drug delivery systems. The boronic acid group’s affinity for diols can be harnessed to create prodrugs that release active pharmaceutical ingredients in the presence of specific biological triggers .

Chemical Engineering

In chemical engineering, this compound is instrumental in the development of catalytic processes, such as the Suzuki-Miyaura coupling, which is a pivotal reaction used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as proteomics research .

Action Environment

The action, efficacy, and stability of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action and efficacy.

Propiedades

IUPAC Name |

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGEQHZGHNHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370764 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid | |

CAS RN |

70523-24-9 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.